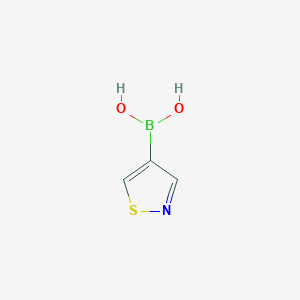

Isothiazol-4-ylboronic acid

説明

Historical Context and Evolution of Boronic Acid Chemistry

The field of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid derivative, ethylboronic acid. wiley-vch.dewikipedia.org This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was then oxidized in air. wiley-vch.de For a considerable time, boronic acids were regarded as chemical novelties with limited practical applications. wiley-vch.de

A pivotal moment in the history of boronic acid chemistry occurred in 1979 with the development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides by Akira Suzuki and Norio Miyaura. nih.govacs.org This reaction, now famously known as the Suzuki-Miyaura coupling, transformed boronic acids from obscure compounds into indispensable tools for synthetic chemists. acs.org The reaction's significance lies in its ability to form carbon-carbon bonds with high efficiency and selectivity under mild conditions. mdpi.com The advantages of using boronic acids in these reactions include their general stability in air, low toxicity, and tolerance of a wide array of functional groups. thieme-connect.comnih.gov This breakthrough dramatically increased research focus on boronic acids, leading to their widespread use as versatile building blocks in the synthesis of complex organic molecules. nih.govmerckmillipore.com

Significance of Heterocyclic Boronic Acids in Organic Synthesis

Heterocyclic boronic acids are a crucial subclass of boronic acids that incorporate a heterocyclic ring system, such as pyridine (B92270), furan, thiophene (B33073), or isothiazole (B42339). nih.gov These reagents are highly valued in organic synthesis for their role as key intermediates, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. merckmillipore.comthieme-connect.com Their significance stems from the ability to introduce heteroaromatic moieties into larger, more complex molecular architectures, a common strategy in the development of pharmaceuticals and functional materials. acs.org

The use of heterocyclic boronic acids offers distinct advantages over other organometallic reagents, such as organolithium or organomagnesium compounds. thieme-connect.com They are generally stable compounds that can be handled in air and are compatible with a broad range of functional groups, which simplifies synthetic planning and execution. mdpi.comthieme-connect.com This tolerance allows for their application in the later stages of a synthesis, enabling the efficient construction of diverse compound libraries for biological screening. mdpi.com Despite their utility, the synthesis of certain heterocyclic boronic acids can present challenges, which has sometimes limited their broader application compared to their aryl counterparts. thieme-connect.comthieme-connect.com Nevertheless, they remain essential tools for creating carbon-carbon bonds in the synthesis of unsymmetrical biaryls and other related structures. thieme-connect.com

Overview of Isothiazole Scaffold in Medicinal Chemistry and Materials Science

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. sci-hub.se First synthesized in 1959, this scaffold has become an important structural motif in medicinal chemistry and materials science. The unique arrangement of the two electronegative heteroatoms imparts distinct electronic properties and reactivity to the ring system. sci-hub.se

In the realm of materials science, the isothiazole moiety and its close relative, the thiophene ring, are components of various functional materials. thieme-connect.com For example, polythiophenes are well-known for being highly conducting polymers with good processing characteristics. thieme-connect.com The incorporation of the isothiazole scaffold into polymer backbones or organic electronic materials can modulate their electronic and physical properties, opening avenues for the development of novel materials for various applications. sci-hub.se

Structure

2D Structure

特性

IUPAC Name |

1,2-thiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWRYHURUDXLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isothiazol 4 Ylboronic Acid

Direct Boron Functionalization of Isothiazole (B42339) Nucleus

Direct C-H borylation is an atom-economical and increasingly favored method for synthesizing aryl and heteroaryl boronic acids. This approach avoids the pre-functionalization required in traditional cross-coupling reactions, offering a more streamlined pathway to the desired products. rsc.org

Metal-Catalyzed Borylation Strategies

Transition metal catalysis, particularly with iridium and palladium, represents the most powerful and widely used strategy for the direct borylation of heterocyclic C-H bonds.

Iridium-Catalyzed C-H Borylation: Iridium-based catalysts are highly effective for the C-H borylation of a wide range of heteroarenes. nih.govbeilstein-journals.org The regioselectivity of these reactions is typically governed by steric factors, with borylation occurring at the least hindered C-H position. beilstein-journals.org For the isothiazole ring, this steric control can be exploited to achieve functionalization at the C4 or C5 position. A significant finding in the borylation of nitrogen-containing heterocycles is that the reaction often occurs distal to the nitrogen atom, which can be a key factor in achieving regioselectivity. nih.gov Mechanistic studies suggest that while basic heteroarenes can bind to and deactivate the catalyst, appropriate ligand selection can mitigate this effect. nih.gov The development of air-stable iridium precatalysts has further enhanced the practicality and reproducibility of this methodology, making it suitable for various scales of synthesis. domainex.co.uk

Table 1: Examples of Metal-Catalyzed Borylation Strategies for Heterocycles (Data is representative of methods applicable to isothiazole synthesis)

| Catalyst System | Boron Source | Reaction Type | Key Features & Findings | Citation |

|---|---|---|---|---|

| [Ir(cod)OMe]₂ / tmphen | B₂pin₂ | C-H Borylation | Effective for various heteroarenes; borylation occurs distal to N atoms. | nih.govdomainex.co.uk |

| Pd(OAc)₂ / SPhos | B₂pin₂ | Cross-Coupling | Borylation of aryl/heteroaryl chlorides at room temperature. | nih.gov |

| XPhos-Pd-G2 / XPhos | (Me₂N)₂BB(NMe₂)₂ | Cross-Coupling | Atom-economical borylation of aryl halides with a precursor to B₂pin₂. | nih.gov |

| Pd(dba)₂ / DPEphos | B₂pin₂ | Mechanochemical Cross-Coupling | Solvent-free, rapid (10 min) borylation of aryl halides in a ball mill. | beilstein-journals.org |

B₂pin₂: Bis(pinacolato)diboron; [Ir(cod)OMe]₂: Methoxy(cyclooctadiene)iridium(I) dimer; tmphen: 3,4,7,8-tetramethylphenanthroline; Pd(OAc)₂: Palladium(II) acetate; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos-Pd-G2: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate; (Me₂N)₂BB(NMe₂)₂: Tetrakis(dimethylamino)diboron; Pd(dba)₂: Bis(dibenzylideneacetone)palladium(0); DPEphos: Bis(2-diphenylphosphinophenyl)ether.

Metal-Free Borylation Approaches

While metal-catalyzed methods are prevalent, metal-free borylation strategies offer advantages by avoiding potentially toxic and expensive transition metals. ulaval.ca These reactions often rely on activating C-H bonds through different mechanisms.

Electrophilic Borylation: Intramolecular electrophilic C-H borylation is a powerful transition-metal-free method for forming C-B bonds. ed.ac.ukrsc.org The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. rsc.org However, the success of this method is highly dependent on the nucleophilicity of the aromatic ring. Electron-deficient heterocycles, such as isothiazoles, are often deactivated towards electrophilic attack and may not undergo borylation under these conditions. ed.ac.ukrsc.orgresearchgate.net

Other Metal-Free Methods: To overcome the limitations of traditional electrophilic borylation, alternative metal-free strategies have been developed. One such approach involves the use of frustrated Lewis pairs (FLPs), which can activate C-H bonds. researchgate.net Another emerging area is electrochemical desulfurative borylation, which allows for the formation of boronic esters from thioethers under mild, metal-free conditions, although its application to C-H borylation of the ring itself is a distinct transformation. chemrxiv.org For certain heteroarenes, practical and scalable borylation has been achieved using bench-stable precatalysts that generate a metal-free Lewis pair in situ. ulaval.ca

Multistep Synthesis from Precursor Molecules

When direct borylation is not feasible or does not provide the desired regioselectivity, multistep sequences that build the molecule from simpler precursors are employed.

Annulation Reactions for Isothiazole Ring Formation

The first step in a multistep synthesis is the construction of the isothiazole ring itself. Various annulation (ring-forming) reactions have been developed to produce substituted isothiazoles, which can then be further functionalized.

Recent advances include:

KOH-Mediated Annulation: A transition-metal-free method reacting a dithioester with an aryl acetonitrile (B52724) to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org

Rhodium-Catalyzed Annulation: The direct construction of the isothiazole ring can be achieved through the oxidative annulation of benzimidates with elemental sulfur, catalyzed by rhodium. nih.govrsc.org Another rhodium-catalyzed approach involves the transannulation of 1,2,3-thiadiazoles with nitriles. acs.org

Three-Component Reactions: Metal-free, three-component cascade reactions can provide access to 4-substituted isothiazoles. rsc.org Another strategy employs enaminoesters, sulfur, and bromodifluoroacetamides to selectively form the isothiazole core. acs.org

Table 2: Selected Annulation Reactions for Isothiazole Synthesis

| Method | Key Reagents | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Two-Component Annulation | Dithioester, Aryl Acetonitrile | KOH, Toluene, 100°C | 3-Hydroxy-4,5-disubstituted isothiazoles | organic-chemistry.org |

| Oxidative Annulation | Benzimidate, Elemental Sulfur | Rhodium Catalyst | Fused Isothiazoles | nih.govrsc.org |

| Transannulation | 1,2,3-Thiadiazole, Nitrile | Rhodium Catalyst | Substituted Isothiazoles | acs.org |

| Three-Component Annulation | Enaminoester, Sulfur, Bromodifluoroacetamide | - | Substituted Isothiazoles | acs.org |

Once the substituted isothiazole ring is formed, a subsequent step is required to introduce the boronic acid group at the C4 position, typically via the strategies outlined in section 2.1.1 (e.g., conversion of a C4-halo substituent).

Derivatization of Existing Isothiazole Carboxylic Acids and Esters

An alternative multistep approach involves starting with an isothiazole already functionalized at the C4 position, such as with a carboxylic acid group. While the direct conversion of a carboxylic acid to a boronic acid is not a standard transformation, the carboxyl group can be converted into a more suitable functional group for borylation. For example, a carboxylic acid can be transformed into a halide via reactions like the Hunsdiecker reaction, or into a triflate. This newly installed group can then undergo a palladium-catalyzed Miyaura-Ishiyama borylation. beilstein-journals.orgnih.gov

More advanced methods are also being explored. The derivatization of carboxylic acids can lead to a range of borylated heterocycles at positions that are otherwise difficult to access. researchgate.netacs.org Furthermore, decarbonylative cross-coupling reactions, which remove the carbonyl group of a carboxylic acid or its derivative to form a new bond, represent a novel strategy that could potentially be applied to borylation. rsc.org

Chemo- and Regioselective Synthesis of Isothiazol-4-ylboronic Acid Isomers

Achieving regioselectivity—the selective borylation at the C4 position over the C3 or C5 positions—is the most critical challenge in synthesizing this compound. The choice of synthetic strategy directly dictates the isomeric purity of the product.

In Direct C-H Borylation: The inherent electronic and steric properties of the isothiazole ring guide the reaction. In iridium-catalyzed reactions, selectivity is primarily driven by sterics, favoring the less hindered positions. rsc.org However, electronic effects from the heteroatoms are also crucial, with borylation often directed away from the basic nitrogen atom, potentially favoring the C4 or C5 position. nih.gov For metal-free electrophilic borylation, the electronics of the ring are dominant, but as noted, isothiazole is generally unreactive. ed.ac.ukrsc.org

In Multistep Synthesis: Regioselectivity is established unequivocally by the synthesis of the starting material. For instance, beginning with a 4-isothiazole carboxylic acid or a 4-haloisothiazole locks in the C4 functionality. The subsequent conversion to the boronic acid, such as through palladium-catalyzed coupling of the 4-haloisothiazole with a diboron (B99234) reagent, proceeds with high fidelity at that position. google.com This provides unambiguous access to the desired this compound isomer.

Novel Approaches: Innovative methods for isomer control are emerging. For example, photochemical rearrangement has been used to convert one thiazole (B1198619) isomer into another, providing a potential, albeit conceptually advanced, route to access specific substitution patterns that could be applicable to isothiazoles. domainex.co.uk

Ultimately, the most reliable and common method for obtaining isomerically pure this compound is through a multistep sequence involving the synthesis of a 4-substituted isothiazole (e.g., 4-bromoisothiazole) followed by a palladium-catalyzed borylation.

Scalable Synthesis and Process Optimization for Industrial and Academic Applications

A plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids, including this compound, involves a two-step sequence: the regioselective halogenation of the heterocyclic core, followed by conversion of the resulting halo-heteroarene into the desired boronic acid. For isothiazole, electrophilic substitution reactions such as halogenation are known to occur preferentially at the 4-position, making 4-halo-isothiazoles key intermediates in a scalable synthesis of this compound.

One established route for the preparation of a halogenated imidazole, which can serve as a model for the scalable synthesis of a 4-halo-isothiazole intermediate, is the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. This process has been demonstrated on a large scale, yielding the product in high purity and is commercially viable. thieme.deresearchgate.net The choice of brominating or iodinating agent, solvent, and reaction temperature are critical parameters that would need to be optimized for the isothiazole system to ensure high regioselectivity and yield on a large scale.

Once the 4-halo-isothiazole intermediate, such as 4-bromo-isothiazole or 4-iodo-isothiazole, is obtained, its conversion to this compound can be achieved through several established methods, with the most common being metal-halogen exchange followed by borylation, or a palladium-catalyzed cross-coupling reaction.

The lithiation-borylation route involves the reaction of the 4-halo-isothiazole with an organolithium reagent, typically at low temperatures, to form a 4-lithio-isothiazole intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, followed by acidic workup to yield the boronic acid. While effective at the lab scale, the use of cryogenic temperatures and highly reactive organolithium reagents can pose challenges for industrial-scale production. However, recent advances in flow chemistry have demonstrated the potential for safe and scalable lithiation-borylation processes at near-ambient temperatures, offering improved control over reaction parameters and minimizing the formation of unstable intermediates. researchgate.netokayama-u.ac.jp

Alternatively, the Miyaura borylation, a palladium-catalyzed cross-coupling reaction, offers a milder and often more functional-group-tolerant approach. In this method, the 4-halo-isothiazole is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical and fine chemical industries due to its scalability and reliability. wikipedia.orgrsc.org

Process optimization for the scalable synthesis of this compound would focus on several key aspects of these potential routes. For the halogenation step, optimization would involve screening different halogenating agents (e.g., N-bromosuccinimide, N-iodosuccinimide), solvents, and reaction temperatures to maximize the yield and regioselectivity of the 4-halo-isothiazole. For the borylation step, whether via lithiation or palladium catalysis, a number of parameters would be critical for optimization.

In a lithiation-borylation process, critical parameters to optimize for scale-up include the choice of organolithium reagent, the reaction temperature, the residence time (especially in a flow process), and the workup procedure to ensure efficient isolation of the boronic acid. The following table illustrates typical parameters that would be optimized in a lithiation-borylation reaction for a heteroaryl bromide.

| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) | Rationale for Optimization |

|---|---|---|---|

| Lithiation Reagent | n-Butyllithium | s-Butyllithium or Lithium Diisopropylamide (LDA) | Improved reactivity and selectivity, potentially allowing for higher temperatures. |

| Temperature | -78 °C | -20 °C to 0 °C (in flow) | Reduced energy costs and simplified reactor requirements. researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Toluene/THF mixture | Improved solubility at lower temperatures and easier solvent recovery. |

| Quenching Reagent | Triisopropyl borate | Triisopropyl borate | Common and effective reagent for both scales. |

| Work-up | Aqueous HCl | Controlled pH adjustment with a weaker acid | Minimizes potential degradation of the boronic acid. |

For a palladium-catalyzed Miyaura borylation, optimization for industrial and academic applications would focus on catalyst loading, ligand selection, base, solvent, and reaction temperature to achieve a cost-effective and efficient process. The following interactive table showcases key parameters for optimization in a scalable Suzuki-Miyaura type cross-coupling reaction.

| Parameter | Condition C (Initial Screening) | Condition D (Optimized for Scale-Up) | Rationale for Optimization |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4 | Pd(OAc)2 or a pre-formed catalyst | Lower cost, more stable, and often more active palladium source. nih.gov |

| Ligand | Triphenylphosphine (PPh3) | Buchwald or other specialized phosphine (B1218219) ligands | Improved catalyst stability and turnover number, allowing for lower catalyst loading. |

| Base | Potassium Carbonate (K2CO3) | Potassium Acetate (KOAc) or other mild bases | Improved functional group tolerance and reduced side reactions. |

| Solvent | Dioxane or Toluene | 2-Methyltetrahydrofuran (2-MeTHF) or other greener solvents | Improved safety profile and easier recycling. |

| Catalyst Loading | 1-5 mol% | 0.1-0.5 mol% | Significant cost reduction for large-scale production. nih.gov |

Mechanistic Investigations of Reactions Involving Isothiazol 4 Ylboronic Acid

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are central to many powerful C-C bond-forming reactions that can utilize isothiazole-based substrates. electronicsandbooks.comrsc.org The isothiazole (B42339) ring's electronic properties and potential for heteroatom coordination to the metal center introduce unique mechanistic considerations compared to simple arylboronic acids.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon single bond by reacting an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.org The general reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

The success of Suzuki-Miyaura coupling involving the isothiazole scaffold is highly dependent on the position and nature of the substituents. Studies on related isothiazole systems, such as 3,5-dihaloisothiazole-4-carbonitriles, reveal that the C-5 position is significantly more reactive towards coupling reactions than the C-3 position. electronicsandbooks.comrsc.org Furthermore, the choice of the leaving group on the coupling partner is critical, with iodides being more reactive than bromides or chlorides. electronicsandbooks.comrsc.org

Attempts to perform Suzuki coupling at the C-3 position of 3-chloro- and 3-bromo-5-phenylisothiazole-4-carbonitrile (B12584349) have been reported as unsuccessful, indicating a significant limitation. electronicsandbooks.com However, converting the leaving group at the C-3 position to a more reactive iodo group enables successful Suzuki, Stille, Negishi, and Sonogashira couplings. electronicsandbooks.comrsc.org This highlights that while the isothiazole core can be a challenging substrate, its reactivity can be modulated to achieve desired transformations. The reaction is tolerant of various functional groups, although substrates bearing acidic N-H groups, such as those in indazoles or benzimidazoles, can inhibit the catalyst and pose challenges. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions Involving Isothiazole Derivatives

The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially with challenging heterocyclic substrates. Palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. libretexts.org The ligands play a crucial role by stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. libretexts.org For coupling reactions involving electron-rich or sterically hindered substrates, or less reactive aryl chlorides, bulky and electron-donating phosphine (B1218219) ligands such as P(t-Bu)₃, PCy₃, and biarylphosphines (e.g., XPhos) are often required. nih.govrsc.org These ligands promote the oxidative addition step and accelerate the reductive elimination. libretexts.org

In the context of nitrogen-containing heterocycles, specialized ligands and precatalysts have been developed to overcome the inhibitory effects of the substrate. nih.gov Thiazole-based ligands have also been explored, forming air-stable palladium(II) organometallic compounds that can act as effective catalysts for Suzuki-Miyaura reactions without the need for an external reducing agent. organic-chemistry.org For isothiazole couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been successfully employed, particularly for the more reactive iodo-isothiazoles. electronicsandbooks.comrsc.org

The transmetalation step, where the organic group is transferred from the boron atom to the palladium(II) center, is the defining stage of the Suzuki-Miyaura reaction and differentiates it from other cross-coupling methods. wikipedia.orgwikipedia.org The exact mechanism of this step has been a subject of extensive investigation and is believed to be highly dependent on the specific reaction conditions. wikipedia.orgrsc.org

A crucial prerequisite for transmetalation is the activation of the organoboron compound, typically by a base. nih.gov This activation leads to the formation of a tetracoordinate boronate species (R-B(OH)₃⁻), which is more nucleophilic than the neutral boronic acid and thus more readily transfers its organic group to the palladium center. nih.govrsc.org

Two primary mechanistic pathways for transmetalation have been proposed: rsc.org

The Boronate Pathway : The palladium halide complex (LₙPd(Ar)X) reacts directly with the activated boronate complex. This pathway is often favored under many standard conditions. rsc.orgrsc.org

The Oxo-Palladium Pathway : The base first reacts with the palladium halide complex to form a palladium hydroxide (B78521) complex (LₙPd(Ar)OH), which then reacts with the neutral boronic acid. rsc.orgrsc.org

Recent studies using techniques like low-temperature NMR have identified key pre-transmetalation intermediates containing Pd-O-B linkages. libretexts.orgwikipedia.org These studies confirm that both tricoordinate boronic acid complexes and tetracoordinate boronate complexes can undergo transmetalation, providing a more detailed picture of the catalytic cycle. wikipedia.org The specific pathway taken can be influenced by factors such as the solvent, the nature of the base, and the presence of additives like phase-transfer catalysts. rsc.org

Beyond the Suzuki reaction, the isothiazole ring can be functionalized using other palladium-catalyzed methods, typically starting from halo-isothiazoles.

Stille Coupling : This reaction couples an organotin compound with an organic halide. nih.govresearchgate.net It has been successfully applied to 3,5-dihaloisothiazole-4-carbonitriles, showing good to high yields. The reaction proceeds regioselectively at the more reactive C-5 position. electronicsandbooks.comrsc.org Both aryl- and vinylstannanes are effective coupling partners. The 3,5-dibromoisothiazole derivative is noted to be more reactive than its dichloro counterpart. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. electronicsandbooks.comorganic-chemistry.org Similar to the Stille coupling, the Sonogashira reaction on 3,5-dihaloisothiazoles occurs selectively at the C-5 position. organic-chemistry.org Using the more reactive 3,5-dibromoisothiazole allows for the coupling to proceed efficiently even in less coordinating solvents like toluene. organic-chemistry.org A variety of alkynes, including those bearing phenyl, thienyl, and ferrocenyl groups, have been coupled successfully. organic-chemistry.org

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.gov While direct examples with Isothiazol-4-ylboronic acid are not prominent, related isothiazole structures have been used in Heck-type reactions. For instance, a reductive Heck reaction has been reported for the synthesis of complex sultams derived from an isothiazole-related scaffold. researchgate.net

Table 2: Stille and Sonogashira Coupling Reactions of Halo-Isothiazole Derivatives

Suzuki-Miyaura Coupling for C-C Bond Formation

Metal-Free Organic Transformations

While transition-metal catalysis dominates the reactivity of boronic acids, there is growing interest in metal-free transformations due to advantages in cost, sustainability, and reduced metal contamination in products. Arylboronic acids can undergo various metal-free functionalizations, converting the C-B bond into C-O, C-N, and C-halogen bonds.

For instance, the ipso-hydroxylation of arylboronic acids to phenols can be achieved using reagents like N-oxides or hydrogen peroxide. Similarly, ipso-amination can be performed with organic azides at high temperatures or with O-benzoyl hydroxylamines. A notable metal-free C-C bond-forming reaction involves the coupling of boronic acids with tosylhydrazones, which are readily generated from aldehydes and ketones. This process is highly functional-group tolerant and proceeds by heating the components with a simple base like K₂CO₃.

Although specific examples involving this compound in these metal-free reactions are not extensively documented, these general methodologies suggest potential pathways for its derivatization without the need for transition metals. Furthermore, metal-free methods for the construction of the isothiazole ring itself have been developed, for example, through the reaction of thioacetamide (B46855) derivatives with iminoiodinanes.

Nucleophilic Addition Reactions

Nucleophilic addition represents a fundamental class of reactions in organic chemistry where a nucleophile adds to an electrophilic center. dalalinstitute.comnumberanalytics.com In the context of boronic acids, the boron atom, being electron-deficient, serves as the electrophilic center. The mechanism of nucleophilic addition to boronic acids, such as this compound, typically involves the attack of a nucleophile on the trigonal planar, sp²-hybridized boron atom. doubtnut.com This attack leads to the formation of a more stable, tetravalent, sp³-hybridized boronate complex. doubtnut.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic boron atom of the boronic acid. This is the rate-determining step, where the hybridization of the boron changes from sp² to sp³. testbook.com

Formation of Tetrahedral Intermediate: The attack results in the formation of a tetrahedral boronate species, where the boron atom is bonded to four substituents and carries a formal negative charge. doubtnut.comtestbook.com

This process is foundational to many reactions involving boronic acids. The reactivity of the boronic acid can be influenced by the nature of the substituents on the boron atom.

| Step | Description | Key Characteristics |

| 1 | Attack of a nucleophile on the electron-deficient boron atom of the this compound. | Rate-determining step; change in boron hybridization from sp² to sp³. testbook.com |

| 2 | Formation of a tetrahedral boronate intermediate. | Boron atom becomes sp³-hybridized and bears a formal negative charge. doubtnut.com |

This table illustrates the general mechanism of nucleophilic addition to a boronic acid.

Oxidative Coupling Processes

This compound is a viable substrate in coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While often used in cross-coupling reactions like the Suzuki-Miyaura coupling, the underlying mechanistic steps share features with oxidative coupling processes. rsc.orggoogle.com Oxidative coupling involves the joining of two nucleophilic centers, often through C-H activation, with the requirement of an external oxidant to maintain the catalytic cycle. unirioja.es

A plausible mechanism for a copper-catalyzed oxidative coupling reaction involving an arylboronic acid, such as this compound, with a terminal alkyne and an organic azide (B81097) can be proposed. nih.gov

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. nih.gov

Cycloaddition: This intermediate reacts with the organic azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway to yield a triazolide copper species. nih.gov

Transmetalation: The arylboronic acid (this compound) undergoes transmetalation with the copper triazolide, transferring the isothiazolyl group from boron to copper. nih.gov

Oxidative Elimination/Reductive Elimination: The resulting organocopper intermediate can then undergo further transformation, potentially involving oxidation and reductive elimination, to yield the final 5-aryl-1,2,3-triazole product and regenerate the active catalyst. The presence of an oxidant like molecular oxygen is essential for this process. nih.gov

Research has demonstrated the use of related benzo[c]isothiazole (B8754907) boronic acid derivatives in palladium-catalyzed Suzuki reactions to synthesize complex heterocyclic molecules, highlighting their competency in the crucial transmetalation step. google.comsemanticscholar.org

| Step | Mechanistic Event | Reactants/Intermediates Involved |

| 1 | Formation of Copper(I) Acetylide | Terminal Alkyne, Copper(I) Catalyst, Base |

| 2 | CuAAC Reaction | Copper(I) Acetylide, Organic Azide |

| 3 | Transmetalation | Triazolide Copper Intermediate, this compound |

| 4 | Product Formation & Catalyst Regeneration | Organocopper Intermediate, Oxidant (e.g., O₂) |

This table outlines a proposed pathway for a copper-catalyzed oxidative coupling reaction involving an arylboronic acid. nih.gov

Lewis Acid Catalysis and Organocatalysis with this compound

Organoboron acids are recognized as stable and versatile Lewis acid catalysts for a variety of organic transformations. nih.gov The boron atom in this compound possesses a vacant p-orbital, allowing it to act as a Lewis acid by accepting an electron pair from a Lewis base, such as an oxygen or nitrogen atom in a substrate. wikipedia.orgyoutube.com This coordination activates the substrate, making it more susceptible to nucleophilic attack or other transformations. youtube.com

Boronic acid catalysis can operate through several modes:

Lewis Acid Catalysis: The boronic acid directly coordinates to a heteroatom (e.g., the oxygen of a carbonyl group), which increases the electrophilicity of the substrate. nih.govyoutube.com

Brønsted Acid Catalysis: In some cases, particularly in the presence of specific solvents like hexafluoroisopropanol, boronic acids can form a complex that acts as a strong Brønsted acid, which then protonates the substrate to activate it. nih.gov

Hydrogen-Bonding Catalysis: Boronic acids can also act as dual hydrogen-bond donors, organizing substrates in a transition state to facilitate a reaction. nih.gov

Arylboronic acids have been effectively used in combination with chiral secondary amines in organocatalytic systems. nih.gov In such systems, the boronic acid can activate a carboxylic acid by forming an acyloxyboron complex, while the chiral amine activates a ketone by forming an enamine. This dual activation strategy enables enantioselective transformations. nih.gov The development of organocatalyst systems using boronic acid-amine complexes for processes like CO₂ reduction highlights the potential of these compounds in sustainable chemistry. richmond.edu

| Catalytic Mode | Mechanism of Substrate Activation | Reference |

| Lewis Acid Catalysis | Direct coordination of the boron atom to a Lewis basic site (e.g., carbonyl oxygen) on the substrate, withdrawing electron density. | nih.govwikipedia.org |

| Brønsted Acid Catalysis | In-situ formation of a strong Brønsted acid from the boronic acid and a solvent (e.g., hexafluoroisopropanol). | nih.gov |

| Dual H-Bond Catalysis | The B(OH)₂ group acts as a hydrogen-bond donor to orient substrates and stabilize transition states. | nih.gov |

| Cooperative Organocatalysis | Used in conjunction with other catalysts (e.g., chiral amines) to achieve dual activation of different reactants. | nih.gov |

This table summarizes the different catalytic modes available to boronic acids.

Role of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgresearchgate.net The boronic acid functional group is compatible with various MCR conditions and has been incorporated into complex molecules using these methods. rsc.org

While specific MCRs detailing the use of this compound are not extensively documented, its chemical nature allows for its theoretical inclusion in several MCR types. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, generate complex, peptide-like scaffolds. organic-chemistry.org A boronic acid could be incorporated into one of the starting components (the acid, aldehyde, or amine) to be carried through the transformation. The Ugi four-component reaction (Ugi-4CR), which combines an acid, an amine, a carbonyl compound, and an isocyanide, has been successfully used to synthesize bis-boronic acid compounds for sensor applications. rsc.org

An example of a potential MCR application could involve using this compound as the acidic component in an Ugi-4CR.

| Reaction Component | Example | Role in Ugi-4CR |

| Acid | This compound | Provides the acyl group and incorporates the isothiazole-boronic acid moiety. |

| Amine | A primary amine (e.g., Benzylamine) | Forms an imine with the carbonyl component. |

| Carbonyl | An aldehyde or ketone (e.g., Acetone) | Reacts with the amine to form the imine. |

| Isocyanide | An isocyanide (e.g., tert-Butyl isocyanide) | Undergoes nucleophilic attack on the iminium ion and subsequent rearrangement. |

This table illustrates the potential role of this compound as a component in a Ugi four-component reaction.

Applications of Isothiazol 4 Ylboronic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Isothiazole (B42339) Derivatives

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a recognized pharmacophore present in numerous biologically active compounds. The incorporation of a boronic acid group at the 4-position of the isothiazole ring provides a key functional handle for synthetic elaboration and for direct interaction with biological targets.

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, primarily due to its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes. This mechanism of action has been exploited in the design of inhibitors for various enzyme classes.

β-lactamase Inhibition: Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. mdpi.com Boronic acids have been successfully developed as β-lactamase inhibitors because they can mimic the tetrahedral transition state of β-lactam hydrolysis. mdpi.com While direct studies on isothiazol-4-ylboronic acid as a β-lactamase inhibitor are not extensively documented, the broader class of boronic acid transition state inhibitors (BATSIs) has shown significant promise. mdpi.com For instance, the boronic acid derivative SM23 is a potent inhibitor of class C β-lactamases like PDC-3 from Pseudomonas aeruginosa. frontiersin.orgmdpi.com Another study on boronic acid-based inhibitors identified 3-azidomethylphenyl boronic acid as an effective scaffold for generating potent triazole-based inhibitors of KPC-2 and AmpC β-lactamases through in situ click chemistry. mdpi.compreprints.org These examples highlight the potential of the boronic acid functional group, which is central to this compound, in combating antibiotic resistance.

Methyltransferase Inhibition: DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases. nih.gov Natural products and their synthetic analogs are being explored as DNMT inhibitors. nih.govnih.gov While specific data on this compound is limited, a PhD thesis describes the use of thiazol-4-ylboronic acid in the design of DNA methyltransferase inhibitors. unisa.it This suggests that the thiazole (B1198619) scaffold, and by extension the isomeric isothiazole scaffold, can be a valuable component in the development of novel epigenetic modulators.

MEK1/2 Kinase Inhibition: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation and survival, and its components, including MEK1 and MEK2 kinases, are important targets in oncology. A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives have been identified as potent and selective allosteric inhibitors of MEK1 and MEK2. preprints.org Although these compounds are not boronic acid derivatives, this research underscores the importance of the isothiazole-4-carboxamide scaffold, which is structurally related to this compound, in the development of kinase inhibitors.

Targeting protein-protein interactions (PPIs) is a promising but challenging strategy in drug discovery. researchgate.netexplorationpub.com PPI interfaces are often large and flat, making them difficult to target with small molecules. vt.edu However, "hot spots" of key amino acid residues that contribute most to the binding energy can be targeted. vt.edu While there is no direct evidence of this compound acting as a PPI modulator, a PhD thesis has reported the discovery of novel modulators of the Bag3-Hsp70 protein-protein interaction in melanoma cells, which include thiazole derivatives. unisa.it This suggests that the isothiazole heterocycle could serve as a core structural element in the design of new PPI modulators.

This compound serves as a versatile scaffold for the synthesis of diverse compound libraries for drug discovery. liverpool.ac.uk The boronic acid group can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which allows for the facile introduction of a wide range of substituents. rsc.orgacs.org This enables the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The isothiazole ring itself is a stable aromatic system that can be further functionalized, providing additional opportunities for structural diversification. escholarship.org

Prodrug Strategies and Drug Delivery Systems Incorporating Boronic Acid Moiety

The boronic acid group can be leveraged in innovative prodrug and drug delivery strategies. irjmets.comijpsonline.commdpi.comwuxiapptec.com A common approach involves the formation of boronate esters, which can mask the boronic acid and alter the physicochemical properties of a drug, such as its solubility and permeability. irjmets.comnih.gov

One of the most promising applications is the development of prodrugs that are activated by reactive oxygen species (ROS). nih.gov Many pathological conditions, including cancer and inflammation, are associated with elevated levels of ROS, such as hydrogen peroxide (H₂O₂). nih.gov Arylboronic acids and their esters can be oxidized by H₂O₂ to the corresponding phenols, releasing the active drug in a targeted manner. nih.gov This strategy can improve the therapeutic index of a drug by minimizing its exposure to healthy tissues. nih.gov

For example, boronic acid-based prodrugs of potent anticancer agents like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) have been developed to improve their oral bioavailability and target estrogen receptor-positive breast cancer cells. nih.gov The general principle of ROS-activated drug release from a boronic acid prodrug is illustrated below:

General Scheme for ROS-Activated Drug Release

In this scheme, the boronate ester of the prodrug reacts with hydrogen peroxide, leading to the cleavage of the carbon-boron bond and the release of the active drug.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. SAR studies on derivatives of this compound and related compounds provide valuable insights for optimizing their therapeutic potential.

A study on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2 revealed that modifications to the parent structure significantly impacted their inhibitory potency and antiproliferative activity. nih.gov For instance, replacing the benzene (B151609) ring with a pyridine (B92270) or pyridazine (B1198779) ring resulted in potent CK2 inhibitors. nih.gov Furthermore, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety enhanced the antiproliferative activity against the A549 human lung carcinoma cell line. nih.gov

| Compound | Modification | IC50 (CK2α) µM | IC50 (CK2α') µM | CC50 (A549) µM |

| Parent Compound | - | 0.014-0.017 | 0.0046-0.010 | >10 |

| Pyridine Analog | Azabenzene | 0.014-0.017 | 0.0046-0.010 | - |

| Pyridazine Analog | Azabenzene | 0.014-0.017 | 0.0046-0.010 | - |

| 2-Halo-benzyloxy Analog | Substitution on benzoic acid | 0.014-0.016 | 0.0088-0.014 | 1.5-3.3 |

| 2-Methoxy-benzyloxy Analog | Substitution on benzoic acid | 0.014-0.016 | 0.0088-0.014 | 1.5-3.3 |

Data adapted from a study on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov

Similarly, SAR studies on 4-isoxazolyl-1,4-dihydropyridines, where isoxazole (B147169) is an isomer of isothiazole, have demonstrated that the nature and position of substituents on the aryl ring attached to the isoxazole have a dramatic effect on their activity as calcium channel modulators. nih.gov These studies, while not directly on this compound, provide a framework for the rational design of more potent and selective derivatives.

Computational Chemistry in Drug Discovery with this compound

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding of ligands to their targets and to rationalize experimental findings. researchgate.net

In the context of boronic acid inhibitors, computational methods have been used to study their interaction with target enzymes. For example, molecular modeling of boronic acid inhibitors of metallo-β-lactamases has revealed that the boron atom exhibits strong electrophilic properties, facilitating a covalent interaction with a catalytic hydroxide (B78521) ion in the active site. mdpi.com Such computational insights can guide the design of new inhibitors with improved potency and selectivity.

For derivatives of this compound, computational approaches can be employed to:

Predict the binding modes of these compounds in the active sites of target enzymes.

Estimate their binding affinities.

Explain observed SAR trends.

Guide the design of new analogs with enhanced biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to understand how this molecule fits into the active site of a target protein. This process involves generating various possible conformations of the ligand (this compound) and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. For this compound, an MD simulation would reveal the flexibility of the compound within the binding site and the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, over a simulated period. This level of detail is crucial for assessing the viability of the compound as a potential inhibitor or modulator of protein function.

While general principles of molecular docking and dynamics are well-established, specific research applying these methods to this compound is not widely available in the public domain. The application of these techniques would be highly dependent on the specific biological target being investigated.

Quantum Chemical Calculations for Binding Affinity Prediction

Quantum chemical calculations offer a deeper understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interaction with other molecules. These methods can be used to calculate a variety of molecular properties for this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. The energy gap between the HOMO and LUMO, for instance, can provide an indication of the molecule's chemical reactivity and stability.

In the context of binding affinity prediction, quantum mechanics (QM) can be employed in several ways. QM-based methods can be used to refine the scoring of docked poses by providing a more accurate description of the interaction energies, including electrostatic, exchange-repulsion, polarization, and charge-transfer effects. This is particularly important for compounds like boronic acids, which can form covalent bonds with certain amino acid residues, a phenomenon that classical molecular mechanics force fields often struggle to model accurately.

Furthermore, quantum chemical calculations can be used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this approach, the ligand and the immediate residues in the active site are treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for a highly accurate characterization of the binding event, including the transition states of any chemical reactions that might occur, providing a more precise prediction of binding affinity.

As with molecular docking, specific published research detailing quantum chemical calculations for the binding affinity of this compound is limited. However, the theoretical framework for such calculations is robust and would be a valuable tool in any research campaign focused on this compound.

Contributions of Isothiazol 4 Ylboronic Acid in Materials Science

Polymer Chemistry and Material Functionalization

The incorporation of boronic acid moieties into polymer structures is a significant strategy for creating functional and "smart" materials. These materials can respond to specific chemical signals, most notably the presence of sugars or other diol-containing molecules. Boronic acids can be integrated into polymers either as part of the monomer unit during polymerization or by post-polymerization functionalization of a reactive polymer backbone.

The primary mechanism involves the reversible formation of boronate esters with 1,2- or 1,3-diols. rsc.orgsemanticscholar.org This dynamic covalent chemistry allows for the creation of materials with tunable properties. For instance, boronic acid-functionalized hydrogels can exhibit glucose-responsive swelling or degradation, making them valuable for biomedical applications. rsc.orgutwente.nl

Table 1: Potential Properties of Polymers Functionalized with Isothiazol-4-ylboronic Acid (Note: The following data is illustrative and represents parameters that would be investigated in future research, as specific experimental data is not currently available in the literature.)

| Property | Potential Effect of Isothiazole-4-ylboronic Acid Moiety | Method of Measurement |

| Diol Responsiveness | Allows for pH- and sugar-dependent swelling/solubility | Dynamic Light Scattering (DLS), Rheometry |

| Thermal Stability | Heteroaromatic ring may enhance thermal properties | Thermogravimetric Analysis (TGA) |

| Conductivity | Sulfur and nitrogen atoms could influence electronic properties | Cyclic Voltammetry (CV) |

| Self-Healing | Reversible boronate ester bonds can facilitate self-healing | Tensile Testing, Microscopy |

Supramolecular Assembly and Boronic Acid-Based Receptors

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π–π stacking, to form well-defined, higher-order structures. Boronic acids are excellent building blocks in this field because the -B(OH)₂ group can act as a potent hydrogen bond donor. nih.govresearchgate.net This allows them to form predictable assemblies with molecules containing hydrogen bond acceptors, like nitrogen-based heterocycles (e.g., pyridine). researchgate.net

This compound possesses both the hydrogen-bonding boronic acid group and a heteroaromatic isothiazole (B42339) ring. The nitrogen atom in the isothiazole ring could potentially act as a hydrogen bond acceptor or a coordination site for metals, adding another dimension to its self-assembly capabilities. This dual functionality could enable the formation of complex supramolecular architectures like helical chains, stacked layers, or discrete molecular cages. nih.gov

Furthermore, boronic acids are fundamental components of synthetic receptors designed for molecular recognition, particularly for carbohydrates. mdpi.com The reversible binding of boronic acids to the cis-diol groups present in many sugars forms the basis of this recognition. mdpi.com While numerous phenylboronic acid-based receptors have been developed, the use of a heterocyclic boronic acid like this compound could offer modified binding affinities and selectivities due to the electronic influence of the isothiazole ring. Specific research into the supramolecular behavior and receptor capabilities of this compound is needed to validate these possibilities.

Role in Advanced Catalytic Systems

Boronic acids have emerged as versatile organocatalysts, capable of activating functional groups under mild conditions. rsc.org They can function as Lewis acid catalysts to promote a variety of organic reactions, including amide bond formation, esterification, and cycloadditions. rsc.orgnih.gov The catalytic cycle often involves the formation of a reversible covalent bond with a substrate, typically a carboxylic acid or an alcohol, which activates it for subsequent reaction.

The catalytic activity of an arylboronic acid is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring generally increase the Lewis acidity of the boron atom, which can enhance its catalytic performance in certain reactions. The isothiazole ring, being a heteroaromatic system, would exert a specific electronic influence on the boronic acid group. Studies on related heterocyclic systems suggest that this can modulate catalytic activity. thieme-connect.com

Although the use of boronic acids in catalysis is well-established, investigations detailing the specific catalytic efficiency and scope of this compound are limited. Future research could explore its potential in promoting key organic transformations and compare its activity to more common arylboronic acid catalysts.

Table 2: Potential Catalytic Applications for this compound (Note: This table outlines potential areas of research based on the known reactivity of boronic acids. Specific performance data for this compound is not available.)

| Reaction Type | Role of Boronic Acid Catalyst | Potential Advantage of Isothiazole Moiety |

| Amidation | Activates carboxylic acid for reaction with amine | Modulated Lewis acidity could improve reaction rates or yields. |

| Esterification | Promotes condensation of carboxylic acids and alcohols | Heterocyclic nature might offer unique substrate selectivity. |

| Friedel-Crafts Reactions | Activates alcohols to form carbocation intermediates | Could influence reaction pathways through secondary interactions. |

Application in Sensor Development and Detection Systems

Boronic acid-based sensors are a major area of research, primarily focused on the detection of carbohydrates and other biologically relevant diols. nih.govrsc.org The principle of detection relies on the interaction between the boronic acid recognition element and the target analyte, which is then transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical current. nih.govmdpi.com

Fluorescent sensors are commonly designed by coupling a boronic acid to a fluorophore. nih.gov When the boronic acid binds to a diol, its electronic properties change, which in turn modulates the fluorescence output of the attached dye. The choice of the aromatic system linking the boronic acid and the fluorophore is crucial for tuning the sensor's sensitivity and selectivity.

This compound is a candidate for the development of novel sensors. The isothiazole nucleus itself can be part of a larger conjugated system and its inherent electronic properties could be exploited in sensor design. By functionalizing the isothiazole ring with a reporter group, it might be possible to create integrated sensor molecules where the ring participates directly in the signaling mechanism. However, the synthesis and evaluation of detection systems based specifically on the this compound scaffold have yet to be reported in detail.

Table 3: Components of a Hypothetical this compound-Based Fluorescent Sensor (Note: This table describes the functional components of a potential sensor system. Experimental validation is required.)

| Component | Function | Example Implementation |

| Recognition Element | This compound | Binds selectively to molecules with cis-diol groups (e.g., glucose). |

| Signaling Unit (Fluorophore) | Reports the binding event via a change in light emission | A fluorescent dye (e.g., coumarin, anthracene) attached to the isothiazole ring. |

| Transduction Mechanism | Converts binding into a signal | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT). |

Advanced Spectroscopic and Computational Characterization of Isothiazol 4 Ylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including Isothiazol-4-ylboronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms, their connectivity, and the three-dimensional structure of molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are the most relevant techniques.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the isothiazole (B42339) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms in the ring, as well as the boronic acid group. The protons attached to the hydroxyl groups of the boronic acid moiety often appear as a broad singlet, and its position can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in the isothiazole ring and the carbon atom bonded to the boron will exhibit a unique resonance. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. nih.gov The chemical shift of the ¹¹B nucleus provides information about the coordination state of the boron atom. In its neutral, trigonal planar state (sp² hybridized), the ¹¹B signal appears at a characteristic chemical shift. Upon complexation with a Lewis base, such as in the presence of diols or in basic media, the boron atom can become tetracoordinated (sp³ hybridized), leading to a significant upfield shift in the ¹¹B NMR spectrum. nih.govrsc.org This technique is crucial for studying the interactions and reactivity of the boronic acid group. nih.gov

A summary of expected NMR data is presented below.

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Isothiazole Ring) | 7.0 - 9.0 | Singlet/Doublet | Dependent on specific proton environment and coupling. |

| ¹H (B(OH)₂) | 4.0 - 8.0 | Broad Singlet | Exchangeable with D₂O; position varies with solvent and concentration. |

| ¹³C (Isothiazole Ring) | 110 - 160 | Singlet | Specific shifts depend on the position relative to heteroatoms. |

| ¹¹B (B(OH)₂) | 18 - 35 | Singlet | Shift is sensitive to pH and complexation. nih.govrsc.org |

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity. For this compound (C₃H₄BNO₂S), the exact mass is 129.0056 u. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In ESI-MS, this compound could be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of analysis. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed, providing a characteristic signature for boron-containing compounds. nsf.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve cleavage of the C-B bond or fragmentation of the isothiazole ring, offering further confirmation of its structure.

| Property | Value | Source |

| Molecular Formula | C₃H₄BNO₂S | PubChem nih.gov |

| Molecular Weight | 128.95 g/mol | PubChem nih.gov |

| Exact Mass | 129.0055797 Da | PubChem nih.gov |

X-ray Diffraction Analysis of this compound and Its Co-crystals

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. An XRD analysis of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. In the solid state, boronic acids often form dimeric structures through hydrogen bonds between the boronic acid groups. figshare.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometries, energies, and reactivity, complementing experimental data.

DFT calculations can be used to explore the potential energy surface of this compound to identify its most stable conformers. This involves analyzing the rotation around the C-B bond and the orientation of the hydroxyl groups. Boronic acids can exist as different conformers, and DFT helps in determining their relative energies. figshare.com

Tautomerism, the interconversion of structural isomers, is also a phenomenon that can be investigated using DFT. scienceinfo.com For this compound, potential tautomers could involve the migration of protons. DFT calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion, providing a deeper understanding of the compound's chemical behavior.

DFT is a powerful tool for studying reaction mechanisms. researchgate.netrsc.orgmdpi.com For reactions involving this compound, such as the Suzuki-Miyaura coupling or esterification with diols, DFT can be used to model the entire reaction pathway. This includes identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed, and the activation energy can be determined. nih.gov Analysis of the transition state structures provides detailed information about the bond-forming and bond-breaking processes.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in a solution phase, which is often more relevant to its practical applications.

By simulating the molecule in a box of solvent molecules (e.g., water), MD can be used to study:

Solvation: How the solvent molecules arrange around the this compound molecule and the nature of the interactions (e.g., hydrogen bonding).

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformations.

Interactions with other molecules: MD simulations can model the binding of this compound to other molecules, such as diols or biological macromolecules, providing insights into the dynamics and stability of the resulting complexes. nih.govacs.org

Recent advancements have led to the development of polarizable force fields for boronic acids, which can improve the accuracy of MD simulations by accounting for the changes in charge distribution with the molecular environment. nih.govacs.org Studies on other thiazole (B1198619) derivatives have also utilized MD simulations to understand their interactions and stability in complex environments. plos.orgnih.govmdpi.com

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules, particularly for pharmaceutical and materials science applications, is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. mtak.hunih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation. mtak.huorganic-chemistry.org

The application of flow chemistry to organolithium chemistry has enabled the rapid, multigram-scale synthesis of various boronic acids with reaction times of less than a second. organic-chemistry.orgnih.gov This approach mitigates the challenges associated with handling highly reactive organometallic intermediates in batch processes. organic-chemistry.org For Isothiazol-4-ylboronic acid, a continuous flow setup could involve a halogen-lithium exchange of a 4-halo-isothiazole followed by an immediate quench with a trialkyl borate (B1201080). This method would allow for precise control over reaction temperature and mixing, which is crucial for minimizing side reactions and maximizing throughput. organic-chemistry.org

Furthermore, automated synthesis platforms, which integrate robotic handling with sequential chemical reactions, purification, and analysis, are poised to accelerate the discovery of new functional molecules. chemrxiv.orgyoutube.com The iterative nature of these systems is well-suited for building upon a core scaffold like isothiazol. This compound can be utilized as a key building block in such automated processes, enabling the rapid and systematic synthesis of libraries of isothiazole-containing compounds for screening in drug discovery and materials development. chemrxiv.org The development of next-generation synthesizers, which have significantly reduced the time per C-C bond-forming step, further enhances the potential for high-throughput discovery using building blocks like this compound. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Synthesis for Boronic Acids

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes organic-chemistry.orgnih.gov |

| Scalability | Challenging, requires redevelopment | More straightforward, scalable for multigram production organic-chemistry.org |

| Safety | Handling of hazardous reagents at large scale poses risks | Improved safety due to small reaction volumes and better heat transfer mtak.hu |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters organic-chemistry.org |

| Throughput | Lower | High throughput (e.g., ~60 g/h) demonstrated for boronic acids organic-chemistry.org |

Exploration of Novel Catalytic Transformations

While boronic acids are renowned as reagents in transition metal-catalyzed reactions, their use as catalysts themselves is a rapidly emerging field. rsc.org The Lewis acidic nature of the boron atom allows boronic acids to activate hydroxyl groups, enabling a range of transformations under mild conditions. rsc.orgnih.gov This catalytic activity circumvents the need for stoichiometric activating agents, aligning with the principles of atom economy and green chemistry. rsc.org

This compound, with its unique electronic properties conferred by the isothiazole (B42339) ring, presents an intriguing candidate for novel boronic acid catalysis. The electron-withdrawing nature of the isothiazole ring could modulate the Lewis acidity of the boron center, potentially leading to unique reactivity and selectivity compared to more common arylboronic acid catalysts.

Potential catalytic applications for this compound could include:

Amide Bond Formation: Catalyzing the direct condensation of carboxylic acids and amines, a fundamental transformation in organic synthesis. rsc.orgnih.gov

Esterification Reactions: Promoting the formation of esters from carboxylic acids and alcohols. nih.gov

Friedel-Crafts-type Reactions: Activating alcohols to form carbocation intermediates for subsequent C-C bond formation with arenes. rsc.org

The isothiazole moiety itself can participate in coordination with metal centers, suggesting that metal complexes of isothiazole-containing ligands could find applications in catalysis. thieme-connect.com Research into the synthesis and catalytic activity of such complexes derived from this compound could open new avenues for developing catalysts for a variety of organic transformations. thieme-connect.com

Expansion of Biological Applications Beyond Current Scope

The isothiazole nucleus is a well-established pharmacophore present in a range of biologically active compounds, including pharmaceuticals with antiviral and anti-inflammatory properties. medwinpublishers.comwikipedia.org Similarly, the thiazole (B1198619) ring, a close structural relative, is found in numerous FDA-approved drugs with diverse therapeutic actions, such as anticancer, antibacterial, and antifungal activities. nih.govglobalresearchonline.netrsc.org Boronic acids and their derivatives are also gaining prominence in medicinal chemistry, with applications as enzyme inhibitors and therapeutic agents. nih.gov

The combination of the isothiazole ring and the boronic acid functional group in this compound suggests a rich potential for discovering new biological activities. This compound can serve as a versatile starting material for synthesizing novel derivatives with potential therapeutic applications. researchgate.net

Emerging research could focus on:

Enzyme Inhibition: The boronic acid moiety is known to act as a reversible covalent inhibitor of serine proteases. Designing this compound derivatives to target specific enzymes implicated in diseases like cancer or inflammatory disorders is a promising avenue. The isothiazole scaffold can be modified to enhance binding affinity and selectivity for the target enzyme. nih.gov

Antimicrobial Agents: Given the known antimicrobial properties of isothiazole and thiazole derivatives, novel compounds synthesized from this compound could be screened for activity against drug-resistant bacteria and fungi. researchgate.netufms.br

Anticancer Therapeutics: Thiazole-based compounds have been shown to inhibit various enzymes and pathways involved in cancer progression, including tyrosine kinases. nih.govrsc.org Synthesizing libraries of compounds derived from this compound for screening against a panel of cancer cell lines could lead to the identification of new antiproliferative agents.

The development of isothiazole-containing compounds as inhibitors of nuclear bile acid receptors for liver disease treatment and as antagonists for insect GABA receptors highlights the broad and underexplored biological potential of this heterocycle. thieme-connect.com

Development of Advanced Materials with Tunable Properties

Heterocyclic compounds are fundamental building blocks for a wide array of functional organic materials. medwinpublishers.com The isothiazole ring system, with its inherent electronic and mechanical properties, is a promising candidate for incorporation into advanced materials. medwinpublishers.com The boronic acid functionality of this compound provides a convenient handle for polymerization or incorporation into larger supramolecular structures.

Future research in this area may include:

Metal-Organic Frameworks (MOFs): Thiazolothiazole-based MOFs have demonstrated multifunctional properties, including fluorescence sensing and catalysis. rsc.org this compound could be explored as a ligand for the synthesis of novel MOFs with unique structural and functional characteristics. The nitrogen and sulfur heteroatoms of the isothiazole ring can act as coordination sites for metal ions. rsc.org

Conducting Polymers: The π-conjugated system of the isothiazole ring suggests its potential use in the development of organic semiconductors. Polymerization of this compound derivatives could lead to materials with interesting electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Covalent Organic Frameworks (COFs): The directional nature of the boronic acid group makes it suitable for the synthesis of COFs through boronate ester formation. This compound could be used as a building block to create porous, crystalline COFs with tunable properties for applications in gas storage, separation, and catalysis.

Heterocyclic Nanographenes: Polycyclic heteroaromatic compounds are being investigated for their unique photophysical and electronic properties. acs.org Synthetic strategies could be developed to incorporate the isothiazole motif from this compound into larger, graphene-like structures, leading to novel materials for optoelectronic applications. acs.org

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. mdpi.com This involves the use of safer solvents, renewable starting materials, catalytic reagents, and energy-efficient reaction conditions. mdpi.com

Future research on this compound will likely emphasize the development of greener synthetic routes and applications. This includes:

Solvent-Free Synthesis: Neat synthesis, where reactions are carried out without a solvent, represents a highly eco-friendly approach. rsc.org The development of solvent-free methods for the synthesis of isothiazoles has been reported and could be adapted for the preparation of this compound. thieme-connect.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.gov This technique has been successfully applied to the synthesis of various thiazole and thiazolidin-4-one derivatives and could be explored for the synthesis of this compound and its derivatives. researchgate.netnih.gov

Use of Green Solvents: When solvents are necessary, the focus will be on using environmentally benign options such as water, ethanol, or ionic liquids. mdpi.com Green synthetic methods for thiazole-imino derivatives have been developed using aqueous media, avoiding the use of hazardous organic solvents. ufms.br

Catalytic Approaches: As discussed earlier, the use of this compound as a catalyst aligns with green chemistry principles by reducing the need for stoichiometric reagents. rsc.org Furthermore, the degradation of boronic acids to boric acid, a relatively non-toxic compound, is an environmentally favorable aspect. nih.gov

Table 2: Green Chemistry Strategies for this compound

| Green Chemistry Principle | Application to this compound |

|---|---|

| Waste Prevention | Development of high-yield, atom-economical synthetic routes. |

| Atom Economy | Use in catalytic transformations to maximize the incorporation of starting materials into the final product. rsc.org |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents; boronic acids degrade to less harmful boric acid. nih.gov |

| Designing Safer Chemicals | Synthesis of biologically active derivatives with improved safety profiles. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions for synthesis. ufms.brrsc.org |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |